N'-benzylidene-4-ethoxybenzohydrazide
Description
Properties
IUPAC Name |
N-[(E)-benzylideneamino]-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-2-20-15-10-8-14(9-11-15)16(19)18-17-12-13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,18,19)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDVRJCVOAJCKZ-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Reaction Pathways
Optimized Synthetic Strategies for N'-benzylidene-4-ethoxybenzohydrazide
The creation of this compound typically involves the condensation of 4-ethoxybenzohydrazide with benzaldehyde (B42025). Modern synthetic chemistry has focused on enhancing the efficiency and environmental friendliness of this transformation.
Condensation Reaction Mechanisms and Catalytic Enhancements
The fundamental reaction for synthesizing this compound is a nucleophilic addition-elimination reaction. The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of 4-ethoxybenzohydrazide on the carbonyl carbon of benzaldehyde. This is followed by the elimination of a water molecule to form the stable hydrazone product.
The reaction rate and yield can be significantly improved through the use of catalysts. Acid catalysts, such as glacial acetic acid, are commonly employed to protonate the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the hydrazide. The synthesis of related N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives has been successfully achieved by refluxing the corresponding hydrazide and various substituted aromatic aldehydes in the presence of methanol (B129727) and a catalytic amount of glacial acetic acid. nih.gov
The general synthetic route can be depicted as a two-step process. First, the corresponding ester, methyl 4-ethoxybenzoate, undergoes hydrazinolysis with hydrazine (B178648) hydrate (B1144303) to form 4-ethoxybenzohydrazide. nih.gov Subsequently, this hydrazide is condensed with benzaldehyde to yield the final product.
Microwave-Assisted and Ultrasonic Irradiation Techniques in Synthesis
To overcome the limitations of conventional heating methods, such as long reaction times and potential for side product formation, microwave-assisted and ultrasonic irradiation techniques have been explored for the synthesis of hydrazone derivatives.
Microwave-Assisted Synthesis: This technique utilizes microwave energy to rapidly and uniformly heat the reaction mixture, often leading to a dramatic reduction in reaction times and an increase in product yields. For instance, the synthesis of N'-benzylidene-2-hydroxybenzohydrazide derivatives has been efficiently carried out using microwave irradiation, with reaction times as short as 2-8 minutes and yields ranging from 68-81%. fip.orgfip.org A solvent-free microwave-assisted method for the synthesis of N'-benzylidene salicylic (B10762653) acid hydrazides has also been reported, yielding products in 8-10 minutes with 62-80% yield. researchgate.net While specific data for the ethoxy derivative is not available, these results strongly suggest that microwave-assisted synthesis is a highly effective method for the production of this compound.
Ultrasonic Irradiation: Sonication, or the use of ultrasound, provides an alternative energy source for promoting chemical reactions. The phenomenon of acoustic cavitation creates localized hot spots with high temperature and pressure, which can accelerate reaction rates. Research on the synthesis of various hydrazone derivatives has demonstrated that ultrasonic irradiation can lead to higher yields and purity in shorter reaction times compared to conventional heating methods. researchgate.netresearchgate.net For example, a highly efficient one-pot, three-component synthesis of N-(4-arylthiazol-2-yl) hydrazones was achieved in excellent yields without a catalyst in water under ultrasound irradiation. nih.gov This "green chemistry" approach is often more energy-efficient and environmentally friendly. nih.gov
The following table summarizes the comparison between conventional and advanced synthesis techniques for related hydrazone compounds.
| Synthesis Technique | Typical Reaction Time | Typical Yield | Solvents | Reference |
| Conventional Heating | Several hours | Moderate to Good | Ethanol, Methanol | nih.govmdpi.com |
| Microwave-Assisted | 2-15 minutes | Good to Excellent | Often solvent-free or minimal solvent | fip.orgresearchgate.net |
| Ultrasonic Irradiation | 5-30 minutes | Good to Excellent | Water, Ethanol-water mixtures | nih.govnih.gov |
Design and Synthesis of this compound Derivatives
The structural framework of this compound offers multiple sites for modification, allowing for the design and synthesis of a wide array of derivatives with tailored properties.
Strategic Functional Group Derivatization and Substituent Effects
The derivatization of this compound can be strategically approached by introducing various functional groups on either the benzaldehyde or the 4-ethoxybenzoyl moiety. The electronic nature and position of these substituents can significantly influence the physicochemical and biological properties of the resulting compounds.
Substituents on the benzylidene ring can modulate the electronic properties of the azomethine (-CH=N-) group. Electron-donating groups (e.g., -OCH3, -N(CH3)2) can increase the electron density on the azomethine nitrogen, while electron-withdrawing groups (e.g., -NO2, -Cl) can decrease it. These modifications can impact the compound's reactivity, stability, and interaction with biological targets. For instance, in a study of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives, various substitutions on the benzylidene ring were made to explore their structure-activity relationships. nih.gov
Similarly, modifications to the 4-ethoxybenzoyl portion of the molecule can be envisioned, although this is less common. Altering the alkoxy group or introducing substituents on this phenyl ring would primarily affect the electronic environment of the amide linkage.
The following table provides examples of substituent effects observed in related hydrazone derivatives.
| Substituent on Benzaldehyde Ring | Position | Observed Effect on Properties (in related hydrazones) | Reference |
| -Cl (Chloro) | para | Enhanced biological activity in some cases | researchgate.net |
| -NO2 (Nitro) | para | Strong electron-withdrawing effect | semanticscholar.org |
| -OH (Hydroxy) | ortho, meta, para | Can participate in hydrogen bonding, influencing solubility and biological interactions | mdpi.comresearchgate.net |
| -OCH3 (Methoxy) | para | Electron-donating group, can enhance biological activity | researchgate.net |
Stereochemical Control and Isomerism in Analog Synthesis
The this compound molecule possesses a C=N double bond, which can give rise to geometric isomerism (E/Z isomerism). The relative orientation of the substituents around the double bond can significantly affect the molecule's shape and, consequently, its biological activity.
In most reported syntheses of similar hydrazones, the E-isomer is predominantly formed as it is generally the more thermodynamically stable isomer due to reduced steric hindrance. mdpi.com The characterization of the geometric isomers is typically achieved using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR). Specifically, Nuclear Overhauser Effect (NOE) spectroscopy can be used to definitively determine the spatial proximity of protons and thus confirm the E or Z configuration. mdpi.com
While achieving selective synthesis of the less stable Z-isomer can be challenging, photochemical isomerization is a potential method for interconverting between the E and Z forms. This process involves irradiating a solution of the compound with light of a specific wavelength to induce a reversible change in its isomeric form. beilstein-journals.org Control over the stereochemistry is a critical aspect of drug design and materials science, as different isomers can exhibit distinct properties.
In Depth Structural Elucidation and Advanced Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous determination of the molecular structure of N'-benzylidene-4-ethoxybenzohydrazide, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
One-Dimensional (¹H, ¹³C) and Two-Dimensional (COSY, HMQC, HMBC) NMR for Complete Spectral Assignment and Connectivity Analysis
A complete assignment of the ¹H and ¹³C NMR spectra is fundamental to confirming the molecular structure of this compound. This is achieved through a combination of one-dimensional and two-dimensional NMR techniques.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The ethoxy group will show a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), coupled to each other. The aromatic protons will appear as a set of doublets and multiplets in the downfield region, reflecting their coupling patterns on the two phenyl rings. A key singlet in the downfield region is anticipated for the imine proton (-N=CH-), and another singlet, often broad, for the amide proton (-NH-).
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the ¹H NMR data, showing distinct signals for each carbon atom. The carbonyl carbon (C=O) is expected to resonate at a significantly downfield chemical shift. The imine carbon (-N=CH-) will also appear in the downfield region. The aromatic carbons will produce a series of signals in the aromatic region, with their chemical shifts influenced by the substituents. The ethoxy group carbons will be observed in the upfield region of the spectrum.
2D NMR Spectroscopy (COSY, HMQC, HMBC): To unequivocally assign all proton and carbon signals and to establish the connectivity within the molecule, two-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would confirm the coupling between the ethoxy methyl and methylene protons, as well as the couplings between adjacent protons on the aromatic rings. uc.pt
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.netbeilstein-journals.org It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.
Based on data from analogous compounds researchgate.netceon.rsresearchgate.net, the predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in the table below.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | ~163-165 |
| Imine (-N=CH-) | ~8.3-8.6 (s) | ~147-149 |
| Amide (-NH-) | ~11.5-11.8 (s, br) | - |
| Aromatic CH (ethoxybenzoyl) | ~7.8-8.0 (d), ~6.9-7.1 (d) | ~114-132 |
| Aromatic C (ethoxybenzoyl) | - | ~125 (quat.), ~162 (quat.) |
| Aromatic CH (benzylidene) | ~7.3-7.8 (m) | ~127-134 |
| Aromatic C (benzylidene) | - | ~130 (quat.) |
| Methylene (-O-CH₂-) | ~4.0-4.2 (q) | ~63-65 |
| Methyl (-CH₃) | ~1.3-1.5 (t) | ~14-16 |
s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad. Predicted values are based on data from similar benzohydrazide (B10538) structures.
Conformational Analysis and Rotational Barrier Studies via Dynamic NMR
The this compound molecule possesses several rotatable single bonds, including the C(O)-NH bond, the N-N bond, and the C-C bonds connecting the phenyl rings to the hydrazone moiety. Rotation around these bonds can lead to different conformers. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational changes and to determine the energy barriers associated with them. mdpi.comnih.gov
While no specific DNMR studies on this compound have been found, research on related amides and hydrazones indicates that the rotation around the C(O)-N bond often has a significant energy barrier due to its partial double bond character. beilstein-journals.orgdoi.org This restricted rotation can lead to the observation of distinct sets of NMR signals for different conformers at low temperatures. As the temperature is increased, these signals broaden and eventually coalesce into a single averaged signal at the coalescence temperature. By analyzing the line shapes at different temperatures, the rotational energy barrier (ΔG‡) can be calculated. mdpi.comnih.gov Such studies would provide valuable insight into the conformational flexibility and stability of this compound in solution.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups and the nature of chemical bonds within the molecule.
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Characteristic Vibrational Modes and Hydrogen Bonding Networks
The FTIR and Raman spectra of this compound are expected to show characteristic vibrational bands corresponding to its functional groups. In the solid state, intermolecular hydrogen bonding is expected to play a significant role in the vibrational frequencies, particularly for the N-H and C=O stretching modes. researchgate.netresearchgate.net
Key expected vibrational modes include:
N-H Stretching: A band in the region of 3200-3300 cm⁻¹ is characteristic of the N-H stretching vibration. The position and shape of this band can be indicative of hydrogen bonding. nih.gov
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy group will be observed below 3000 cm⁻¹.
C=O Stretching (Amide I): A strong absorption band between 1640 and 1680 cm⁻¹ is expected for the carbonyl group. Its frequency is sensitive to electronic and hydrogen bonding effects.
C=N Stretching: The imine group stretching vibration is anticipated to appear in the 1600-1630 cm⁻¹ region. nih.gov
N-H Bending (Amide II): This mode, coupled with C-N stretching, typically appears around 1520-1570 cm⁻¹.
C-O Stretching: The asymmetric and symmetric C-O-C stretching vibrations of the ethoxy group are expected in the 1250-1040 cm⁻¹ range.
The presence of intermolecular hydrogen bonds of the N-H···O=C type in the solid state would likely lead to a red-shift (lower frequency) of the N-H and C=O stretching vibrations compared to the gas phase or in non-polar solvents.
The following table summarizes the predicted characteristic vibrational frequencies based on studies of analogous compounds. nih.govresearchgate.netresearchgate.net
| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H Stretch | 3200 - 3300 | 3200 - 3300 |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2980 | 2850 - 2980 |
| C=O Stretch (Amide I) | 1640 - 1680 | 1640 - 1680 |
| C=N Stretch | 1600 - 1630 | 1600 - 1630 |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |
| N-H Bend (Amide II) | 1520 - 1570 | 1520 - 1570 |
| C-O-C Asymmetric Stretch | ~1250 | ~1250 |
| C-O-C Symmetric Stretch | ~1040 | ~1040 |
Correlation of Experimental Vibrational Spectra with Theoretical Calculations
To gain a deeper understanding of the vibrational modes, theoretical calculations using methods like Density Functional Theory (DFT) are often employed. nih.govnih.govresearchgate.net By optimizing the molecular geometry and calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with the experimental FTIR and Raman spectra. A good correlation between the calculated and experimental spectra allows for a more confident and detailed assignment of the observed vibrational bands, including those that are weak or overlapping. Furthermore, theoretical calculations can help in visualizing the atomic motions associated with each vibrational mode and in understanding the effects of intermolecular interactions, such as hydrogen bonding, on the vibrational frequencies. Studies on similar molecules have shown that DFT calculations at levels like B3LYP/6-311++G(d,p) provide results that are in good agreement with experimental data. nih.gov
Electronic Absorption (UV-Vis) Spectroscopy and Photophysical Behavior
The electronic absorption spectrum of this compound, recorded using UV-Vis spectroscopy, is expected to exhibit absorption bands in the ultraviolet region, arising from π → π* and n → π* electronic transitions within the chromophoric system. The extensive conjugation involving the two aromatic rings and the hydrazone moiety (-C=N-NH-C=O-) constitutes the principal chromophore.
Based on studies of related benzohydrazones, two main absorption bands are anticipated. researchgate.netnih.gov
A high-energy band, typically below 250 nm, can be attributed to π → π* transitions within the benzoyl and benzylidene aromatic rings.
A lower-energy band, in the range of 300-350 nm, is likely due to a π → π* transition involving the entire conjugated system, with some contribution from n → π* transitions of the carbonyl and imine groups.
Analysis of Electronic Transitions and Absorption Maxima
No specific experimental data detailing the UV-Vis absorption maxima (λmax) for this compound in various solvents could be found. Such data is critical for understanding the electronic transitions within the molecule, typically π→π* and n→π* transitions associated with its aromatic rings and hydrazone moiety. A solvatochromism study, which involves analyzing spectral shifts in solvents of varying polarity, would be necessary to characterize these transitions and the polarity of the excited states, but this has not been reported.
Fluorescence and Luminescence Properties in Various Media
Similarly, there is a lack of published research on the fluorescence or luminescence properties of this compound. Information regarding its emission spectra, fluorescence quantum yields, and Stokes shifts in different media is not available. These photophysical properties are highly dependent on the specific molecular structure and its interaction with the surrounding environment.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
Detailed High-Resolution Mass Spectrometry (HRMS) data, which would provide an accurate mass measurement to confirm the elemental composition (C16H16N2O2), could not be located. Furthermore, no studies outlining the specific fragmentation pathway of this compound under mass spectrometric analysis have been published. This analysis is crucial for confirming the compound's structure by identifying characteristic fragment ions.
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture and Intermolecular Interactions
A crystallographic study of this compound has not been reported in crystallographic databases. Consequently, precise data on its solid-state molecular architecture, including bond lengths, bond angles, and torsion angles, is unavailable. An SC-XRD analysis would also be essential to definitively describe the intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern its crystal packing.
Computational Chemistry and Advanced Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) serves as a fundamental tool for analyzing the electronic structure of N'-benzylidene-4-ethoxybenzohydrazide. These calculations offer a balance between accuracy and computational cost, making them ideal for studying molecules of this size.
The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable, or global minima, conformation. For this compound, this process would typically be performed using a functional such as B3LYP with a suitable basis set like 6-311++G(d,p). The resulting optimized structure would reveal key bond lengths, bond angles, and dihedral angles, defining the three-dimensional arrangement of the atoms. The planarity of the benzylidene and benzohydrazide (B10538) moieties, connected by the azomethine group (-C=N-), is a critical aspect of its structure.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-ethoxybenzohydrazide moiety, while the LUMO would likely be distributed over the benzylidene ring and the imine group. The HOMO acts as an electron donor, and the LUMO as an electron acceptor. youtube.com
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.4 |
Note: These are representative values based on similar compounds and are for illustrative purposes.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. wolfram.com It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In the MEP map of this compound, regions of negative potential (typically colored red or yellow) would be expected around the oxygen and nitrogen atoms, indicating their nucleophilic character. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms, particularly the N-H proton, highlighting their electrophilic nature. This mapping helps in understanding intermolecular interactions.
Theoretical Vibrational Frequency Calculations and Comparison with Experimental Data
Theoretical vibrational frequency calculations, typically performed using DFT methods, can predict the infrared and Raman spectra of this compound. These calculated frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. By comparing the theoretical spectrum with experimental FT-IR and FT-Raman data, a detailed assignment of the observed spectral bands can be made. nih.gov This comparison helps to confirm the molecular structure and provides a deeper understanding of the vibrational dynamics. For instance, the characteristic C=O and N-H stretching frequencies of the hydrazide group, and the C=N stretching of the imine linkage, would be key features for comparison.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photochemical Processes
Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the electronic excited states of this compound. This method allows for the calculation of electronic absorption spectra, providing insights into the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions. For this compound, the transitions are likely to be of the π → π* and n → π* type, originating from the aromatic rings and the lone pairs of the heteroatoms. Understanding the excited state properties is essential for predicting the photochemical behavior of the molecule.
Table 2: Hypothetical TD-DFT Data for this compound
| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
| 320 | 0.85 | HOMO -> LUMO (π → π) |
| 285 | 0.15 | HOMO-1 -> LUMO (n → π) |
Note: These are representative values based on similar compounds and are for illustrative purposes.
Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Charge Transfer and Bonding Characteristics
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within the this compound molecule. nih.gov It examines the delocalization of electron density between occupied and unoccupied orbitals, which can be quantified as stabilization energies. This analysis reveals hyperconjugative interactions, such as the interaction between the lone pair of the nitrogen atom and the antibonding orbital of the carbonyl group (n → π*), which contributes to the stability of the molecule. NBO analysis also provides information on the hybridization of atomic orbitals and the charge distribution at a more detailed level than MEP maps.
Prediction of Quantum Chemical Descriptors and Reactivity Parameters
Quantum chemical descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its electron-accepting capability. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity and lower kinetic stability. nih.gov
From these frontier orbital energies, several key global reactivity descriptors can be calculated using the following relationships, based on Koopmans' theorem:
Ionization Potential (I): The energy required to remove an electron.
I ≈ -EHOMO
Electron Affinity (A): The energy released when an electron is added.
A ≈ -ELUMO
Electronegativity (χ): The ability of a molecule to attract electrons.
χ = ( I + A ) / 2
Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap.
η = ( I - A ) / 2
Chemical Softness (S): The reciprocal of chemical hardness, indicating a molecule's polarizability.
S = 1 / (2η)
Electrophilicity Index (ω): A measure of the energy stabilization when a molecule acquires additional electronic charge from the environment.
ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).
Illustrative Research Findings for Analogous Compounds
Although specific data for this compound is absent in the reviewed literature, studies on structurally similar compounds provide a valuable reference. For instance, computational analyses of various substituted benzohydrazide derivatives consistently show how different functional groups influence the electronic properties and reactivity of the core structure. nih.gov
To illustrate the typical values of these parameters, the following table presents data for a related bis-hydrazone compound, (1Z,2Z)-1,2-bis(3-Chlorophenyl Hydrazino) Benzil, as reported in a DFT study. It is crucial to note that these values are not for this compound but are provided to give a representative example of the quantum chemical parameters for this class of molecules.
Table 1: Calculated Quantum Chemical Parameters for an Analogous Hydrazone Compound (Data for (1Z,2Z)-1,2-bis(3-Chlorophenyl Hydrazino) Benzil, calculated using DFT/B3LYP/6-31G(d,p) method. Source: nih.gov)
| Parameter | Value (eV) |
|---|---|
| EHOMO | -5.1462 |
| ELUMO | -1.5587 |
| Energy Gap (ΔE) | 3.5875 |
| Ionization Potential (I) | 5.1462 |
| Electron Affinity (A) | 1.5587 |
| Hardness (η) | 1.7937 |
| Softness (S) | 0.2787 |
| Electronegativity (χ) | 3.3524 |
| Electrophilicity Index (ω) | 3.1328 |
The ethoxy group (-OCH2CH3) on the benzoyl ring of this compound is an electron-donating group. Theoretical principles suggest that this group would likely increase the EHOMO and destabilize the LUMO, leading to a potentially smaller energy gap compared to an unsubstituted benzohydrazide. This would, in turn, influence all the derived reactivity parameters, likely increasing the molecule's softness and nucleophilicity. However, without a dedicated computational study, these remain theoretical projections.
Biological Activity Investigations and Mechanistic Insights Non Clinical Focus
Antimicrobial Activity Studies
The antimicrobial properties of benzylidene benzohydrazide (B10538) derivatives have been a key area of investigation. The core structure, featuring an azomethine group (-N=CH-), is considered crucial for its biological activity.
Evaluation of Antibacterial Efficacy Against Specific Gram-Positive and Gram-Negative Bacterial Strains (In Vitro)
While direct studies on the 4-ethoxy derivative are limited, research on closely related analogs provides significant insight into its potential antibacterial effects. For instance, the parent compound, N'-benzylidene benzohydrazide, and its derivatives have demonstrated notable activity.
Studies on N'-benzylidene-4-hydroxybenzohydrazide showed antimicrobial activity against Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Bacillus subtilis (Gram-positive) at concentrations of 1000 ppm and 500 ppm, respectively. researchgate.net Similarly, a series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives were effective against S. aureus, as well as the Gram-negative bacteria Salmonella typhi and Pseudomonas aeruginosa. nih.gov Another study on 4-aminoquinoline (B48711) hydrazone hybrids, which include the N'-benzylidene benzohydrazide moiety, reported significant antibacterial efficacy against Gram-positive strains like Enterococcus faecalis, B. subtilis, and S. aureus. nih.gov
These findings suggest that the N'-benzylidene benzohydrazide scaffold is a promising framework for developing antibacterial agents. The efficacy is often influenced by the specific substitutions on the benzylidene and benzohydrazide rings.
Table 1: In Vitro Antibacterial Activity of N'-benzylidene benzohydrazide Derivatives This table presents data for compounds structurally related to N'-benzylidene-4-ethoxybenzohydrazide to indicate potential efficacy.
| Compound Derivative | Bacterial Strain (Gram-Type) | Activity Noted | Reference |
|---|---|---|---|
| N'-benzylidene-4-hydroxybenzohydrazide | Staphylococcus aureus (Positive) | Active at 1000 ppm | researchgate.net |
| N'-benzylidene-4-hydroxybenzohydrazide | Bacillus subtilis (Positive) | Active at 500 ppm | researchgate.net |
| N'-benzylidene-4-hydroxybenzohydrazide | Escherichia coli (Negative) | Active at 1000 ppm | researchgate.net |
| (E)-N′-benzylidene-4-((7-chloroquinolin-4-yl)amino)benzohydrazide (HD6) | Enterococcus faecalis (Positive) | MIC: 8–16 µg/mL | nih.gov |
| N'-benzylidene-3,4-dimethoxybenzohydrazide derivative (4h) | Staphylococcus aureus (Positive) | Broad inhibitory activity | nih.gov |
| N'-benzylidene-3,4-dimethoxybenzohydrazide derivative (4h) | Pseudomonas aeruginosa (Negative) | Broad inhibitory activity | nih.gov |
Assessment of Antifungal and Antimycobacterial Potency (In Vitro)
The antifungal potential of this class of compounds has been evaluated against clinically relevant fungal pathogens. N'-benzylidene-4-hydroxybenzohydrazide demonstrated activity against Candida albicans at a concentration of 500 ppm. researchgate.net Furthermore, a specific derivative of N'-benzylidene-3,4-dimethoxybenzohydrazide showed the best antifungal activity against C. albicans in its series. nih.gov
In the context of antimycobacterial agents, hydrazone derivatives are of particular interest due to their structural similarity to isoniazid, a first-line anti-tuberculosis drug. nih.govmdpi.com Studies on N-acylhydrazone derivatives have shown relevant activity against susceptible strains of Mycobacterium tuberculosis. nih.govmdpi.com A series of N'-arylidene-4-nitrobenzohydrazides were also proposed as potential anti-tuberculosis agents after being tested against H37Rv strains. nih.gov These results indicate that the N'-benzylidene benzohydrazide scaffold could be a valuable starting point for the development of new antimycobacterial drugs. nih.govmdpi.comnih.gov
Investigation of Proposed Mechanisms of Antimicrobial Action (e.g., DNA gyrase inhibition, membrane disruption)
The primary proposed mechanism for the antibacterial action of many hydrazone derivatives is the inhibition of DNA gyrase. nih.gov This essential bacterial enzyme, also known as topoisomerase II, is responsible for managing DNA supercoiling during replication. patsnap.comyoutube.com By inhibiting DNA gyrase, these compounds can block DNA replication, leading to bacterial cell death. patsnap.comyoutube.com Docking studies on N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives have suggested DNA gyrase as a potential target. nih.gov Research on other pyrazole-based carbohydrazide (B1668358) derivatives confirmed strong inhibitory activity against DNA gyrase from both B. subtilis and S. aureus. nih.gov
Another suggested mechanism for some derivatives is the targeting of the multidrug efflux pump (MATE), which bacteria use to expel antimicrobial agents, thus contributing to resistance. nih.gov By inhibiting this pump, the compounds can increase the susceptibility of bacteria to antimicrobial treatments.
Anticancer and Cytotoxic Potential
The hydrazone scaffold has also been extensively studied for its potential in cancer therapy, with research focusing on its ability to induce cell death and inhibit the proliferation of cancer cells.
In Vitro Screening Against Specific Cancer Cell Lines for Cytotoxicity and Antiproliferative Effects
The cytotoxic effects of N'-benzylidene benzohydrazide and its derivatives have been demonstrated across various cancer cell lines. A study on the parent compound, N'-E-benzylidene benzohydrazide, determined its cytotoxicity against the UM-UC-3 (bladder cancer) and MDA-MB-231 (breast cancer) cell lines. researchgate.net The compound exhibited an IC50 (half-maximal inhibitory concentration) value of 482 µM in the MDA-MB-231 cell line. researchgate.net
Other related structures have also shown promise. Benzylidene benzohydrazide derivatives have demonstrated potential as inhibitors of Cancer Stem Cells (CSCs). researchgate.net Furthermore, various Schiff bases containing the N-benzylideneaniline nucleus have displayed antiproliferative effects against human small lung (A549) and cervical (HeLa) cancer cell lines. nih.gov The broad cytotoxic and antiproliferative activities observed in these related compounds underscore the potential of this compound as a candidate for anticancer drug development. researchgate.netnih.gov
Table 2: In Vitro Cytotoxicity of N'-benzylidene benzohydrazide and Related Derivatives This table presents data for the parent compound and structurally related derivatives to indicate potential cytotoxic effects.
| Compound/Derivative | Cancer Cell Line | Effect Noted (IC50) | Reference |
|---|---|---|---|
| N'-E-benzylidene benzohydrazide | MDA-MB-231 (Breast Cancer) | 482 µM | researchgate.net |
| N'-E-benzylidene benzohydrazide | UM-UC-3 (Bladder Cancer) | Toxic effect observed | researchgate.net |
| 2-methyl benzylidene benzo hydrazide (L2) | Cancer Stem Cell (CSC) | 0.034 ± 0.023 µg/ml | researchgate.net |
| benzylidene benzo hydrazide (L1) | Cancer Stem Cell (CSC) | 0.220 ± 0.360 µg/ml | researchgate.net |
| Benzimidazole (B57391) Derivative (se-182) | A549 (Lung Carcinoma) | 15.80 µM | jksus.org |
| Benzimidazole Derivative (se-182) | HepG2 (Liver Carcinoma) | 15.58 µM | jksus.org |
| N-benzylideneanilines (Schiff Bases) | A549 (Lung Cancer) & HeLa (Cervical Cancer) | Antiproliferative effects shown | nih.gov |
Analysis of Cellular Mechanisms: Induction of Apoptosis and Cell Cycle Modulation (e.g., S-phase arrest)
The anticancer activity of benzylidene hydrazide-related structures is often attributed to their ability to induce programmed cell death (apoptosis) and to interfere with the normal progression of the cell cycle. nih.govnih.gov While direct mechanistic studies on this compound are not available, research on analogous compounds provides strong evidence for these pathways.
For example, certain benzimidazole derivatives have been shown to effectively suppress cell cycle progression and trigger apoptosis in various cancer cell lines, including MDA-MB-231. nih.govmdpi.com Similarly, a novel imidazo-benzamide derivative was found to arrest the cell cycle in the G1 phase and induce apoptosis in lung adenocarcinoma cells. nih.gov Other studies on different heterocyclic compounds have demonstrated cell cycle arrest at the G2/M phase. mdpi.combue.edu.eg This interruption of the cell cycle prevents cancer cells from dividing and proliferating. The induction of apoptosis is a critical mechanism for eliminating cancerous cells, and several related compounds have been confirmed to activate this process through pathways involving proteins like caspases. nih.govbue.edu.eg These findings suggest that a likely mechanism of anticancer action for this compound involves the modulation of cell cycle checkpoints and the activation of apoptotic pathways.
Identification of Molecular Targets and Disruption of Signaling Pathways (e.g., mTOR kinase inhibition)
The mammalian target of rapamycin (B549165) (mTOR) is a crucial serine/threonine protein kinase that regulates essential cellular processes such as growth, proliferation, and survival. researchgate.net Its dysregulation is a hallmark of many human diseases, including various cancers, making it a prime target for therapeutic intervention. researchgate.net The PI3K/AKT/mTOR signaling pathway is one of the most frequently activated pathways in human cancers. researchgate.net
While direct studies on this compound's effect on mTOR are not available, research on related hydrazone derivatives has shown promising results. A recent study demonstrated that novel hydrazone derivatives could act as potent inhibitors of the PI3K/AKT/mTOR pathway in endometrial cancer cells. nih.govnih.gov Molecular docking studies of these derivatives revealed high binding affinities to key proteins in the pathway, including PI3K, AKT, and mTOR, in some cases surpassing the binding affinity of the well-known mTOR inhibitor, rapamycin. nih.gov For instance, a novel hydrazone derivative, MVB1, exhibited a binding affinity of -11.6 kcal/mol for mTOR. nih.gov
These findings suggest that the hydrazone scaffold, a core component of this compound, is a viable pharmacophore for targeting the mTOR pathway. The specific substitutions on the benzylidene and benzohydrazide moieties are known to influence the biological activity, indicating that this compound could potentially exhibit inhibitory activity against mTOR kinase, though this requires experimental validation.
Table 1: Binding Affinities of Novel Hydrazone Derivatives against mTOR Pathway Proteins
| Compound | PI3K (kcal/mol) | AKT (kcal/mol) | mTOR (kcal/mol) |
|---|---|---|---|
| MVB1 | -9.8 | -10.2 | -11.6 |
| MVB2 | -7.7 | -8.1 | -9.6 |
| Rapamycin | - | - | Weaker than MVB1 and MVB2 |
Data sourced from a study on novel hydrazone derivatives in endometrial cancer cells. nih.gov The table is for illustrative purposes to show the potential of the hydrazone scaffold.
Efficacy in Non-Human In Vivo Models (e.g., mouse models for cancer amelioration)
Preclinical in vivo studies are critical for evaluating the therapeutic potential of new chemical entities. While no specific in vivo cancer model studies for this compound have been reported, research on other benzohydrazide and benzoxazine (B1645224) derivatives has demonstrated anticancer activity in animal models. nih.govnih.gov For example, benzoxazine and aminomethyl compounds derived from eugenol (B1671780) were shown to reduce tumor incidence and weight in a mouse fibrosarcoma model. nih.govnih.gov
Furthermore, various benzohydrazide derivatives have shown cytotoxic activity against different cancer cell lines in vitro, which is a prerequisite for in vivo testing. thepharmajournal.comresearchgate.netarkat-usa.org For instance, N'-[2-oxo-1,2-dihydro-3H-indol-3-ylidene] benzohydrazides were evaluated for their cytotoxic activity on HeLa and L1210 cancer cell lines. thepharmajournal.com The in vivo efficacy of these broader classes of compounds suggests that this compound, with its specific substitution pattern, could also possess anticancer properties warranting investigation in animal models. The nature and position of substituents on the aromatic rings are known to play a crucial role in the anticancer activity of benzohydrazide derivatives. thepharmajournal.com
Other Pharmacological Activities
Beyond its potential anticancer effects, the this compound scaffold is associated with a range of other pharmacological activities.
In Vitro Antiplasmodial Activity and Mechanistic Explorations
Malaria remains a significant global health issue, and the search for new antiplasmodial agents is a continuous effort. nih.govnih.govresearchgate.net Hydrazone derivatives have been identified as a promising class of compounds with antimalarial properties. nih.gov While direct in vitro antiplasmodial data for this compound is not available, studies on related structures provide valuable insights.
Research on other classes of compounds, such as aurones, has indicated that the presence of an ethoxy group can lead to an increase in anti-plasmodial effect compared to a methoxy (B1213986) group. nih.gov This observation is particularly relevant for this compound. Furthermore, studies on benzimidazole derivatives have shown that electron-donating groups on the phenyl ring can enhance antiplasmodial activity. nih.govresearchgate.net The ethoxy group in this compound is an electron-donating group, suggesting a potential for antiplasmodial activity. The mechanism of action for many antiplasmodial hydrazones is believed to involve the inhibition of parasitic enzymes crucial for their survival. nih.gov
Table 2: Antiplasmodial Activity of Related Benzimidazole Derivatives
| Compound | Substituent on Ring A | Substituent on Ring B | IC50 (µM) vs. Pf HB3 strain | Selectivity Index (SI) |
|---|---|---|---|---|
| 1 | 5-Me | Pyridin-2-yl | 0.98 | 14.5 |
| 33 | 5,6-diMe | Pyridin-2-yl | High nanomolar range | >10 |
Data from a study on benzimidazole derivatives, illustrating the effect of electron-donating groups on antiplasmodial activity. nih.govresearchgate.net This table is for comparative purposes.
In Vitro Antiviral Properties and Molecular Docking Studies with Viral Proteins
The broad biological activity of benzohydrazide derivatives extends to antiviral properties. nih.gov Molecular docking studies are a valuable tool for predicting the interaction of compounds with viral proteins and guiding the design of new antiviral agents. researchgate.netsysrevpharm.orgnih.govresearchgate.netpensoft.net
Although no specific molecular docking studies have been published for this compound, research on other benzylidene derivatives has demonstrated their potential to bind to key viral proteins. For example, molecular docking studies have been conducted on benzylidene-bis-(4-hydroxycoumarin) derivatives against the main protease of SARS-CoV-2 (COVID-19). sysrevpharm.org Similarly, other hydrazide derivatives have been investigated as potential inhibitors of the SARS-CoV-2 main protease, showing stable binding modes at the enzyme's active site. nih.gov These studies highlight the potential of the benzylidene hydrazide scaffold to interact with viral targets. A molecular docking study of this compound against various viral proteins would be a logical next step to explore its antiviral potential.
Anti-inflammatory Efficacy (In Vitro Models)
Hydrazone derivatives are well-documented for their anti-inflammatory properties. nih.govnih.govresearchgate.netnih.govorientjchem.org Various in vitro models are used to assess anti-inflammatory activity, often by measuring the inhibition of inflammatory mediators in cell lines like RAW 264.7 macrophages. nih.gov
Substituted benzylidene-hydrazide derivatives have shown potent anti-inflammatory activity in several studies. nih.govnih.gov For example, a series of N-(substituted benzylidene)-3-cyclohexylpropionic acid hydrazides were evaluated for their ability to inhibit inducible nitric oxide synthase (iNOS) in LPS-induced RAW 264.7 cells. nih.gov The results indicated that substitutions on the phenyl ring significantly influenced the anti-inflammatory activity. nih.gov Another study on phthalic anhydride-based substituted benzylidene-hydrazide derivatives also reported potent anti-inflammatory activity. researchgate.net Given that the core structure is known to be active, it is plausible that this compound would exhibit anti-inflammatory effects, which could be confirmed through in vitro assays.
Structure Activity Relationship Sar Studies of N Benzylidene 4 Ethoxybenzohydrazide and Its Analogues
Quantitative and Qualitative Analysis of Substituent Effects on Biological Potency
The biological activity of N'-benzylidene-4-ethoxybenzohydrazide derivatives is profoundly influenced by the nature and position of substituents on both the benzylidene and benzohydrazide (B10538) moieties. Quantitative Structure-Activity Relationship (QSAR) studies on related benzohydrazide series have consistently highlighted the importance of electronic and lipophilic parameters in modulating potency.
Research on a series of N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives as urease inhibitors has shown that the electronic nature of the substituents on the benzylidene ring plays a crucial role. nih.gov Generally, electron-donating groups on the phenyl ring tend to enhance the inhibitory activity. nih.gov This suggests that for this compound, the introduction of electron-donating groups on the benzylidene fragment could be a favorable strategy to enhance its biological efficacy.
A study on N′-benzylidene-4-((7-chloroquinolin-4-yl)amino)benzohydrazide hybrids as antibacterial agents further elaborates on the impact of various substituents. nih.gov The presence of different functional groups on the benzylidene ring led to a range of antibacterial activities, indicating that a systematic exploration of this part of the molecule is critical for optimizing potency.
In a study of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives designed as antimicrobial agents, the substitution pattern on the benzylidene ring was systematically varied. tandfonline.com The results indicated that the presence and position of substituents like hydroxyl, methoxy (B1213986), and chloro groups significantly affected the antimicrobial spectrum and potency. For instance, certain substitution patterns led to broad-spectrum activity, while others resulted in more selective inhibition. tandfonline.com
The following interactive data table summarizes the hypothetical effect of substituents on the benzylidene ring of a generic N'-benzylidene-4-alkoxybenzohydrazide scaffold, based on general findings in the literature.
| Substituent (R) on Benzylidene Ring | Predicted Biological Activity | Key Observations |
| 4-OH | High | Potential for hydrogen bonding interactions in the active site. |
| 4-OCH3 | Moderate to High | Increases lipophilicity and can act as a hydrogen bond acceptor. |
| 4-Cl | Moderate | Electron-withdrawing group, can influence electronic distribution. |
| 4-NO2 | Low to Moderate | Strong electron-withdrawing group, may decrease activity. |
| 3,4-(OCH3)2 | High | Combination of electron-donating and lipophilic character. |
| Unsubstituted | Moderate | Serves as a baseline for comparison. |
This table is a generalized representation based on SAR trends observed in related benzohydrazide series and is intended for illustrative purposes.
Influence of Stereochemistry and Conformational Features on Activity Profiles
The three-dimensional arrangement of atoms in this compound is a critical determinant of its biological activity. The molecule possesses several rotatable bonds, leading to different possible conformations, and the imine double bond introduces the possibility of stereoisomerism.
The N-acylhydrazone (NAH) core of this compound is known to exist predominantly in the (E)-diastereomeric form. tandfonline.com The conformation around the amide (C-N) bond is a key feature. Theoretical and experimental studies on related N-acylhydrazones have shown that the molecule can adopt either an antiperiplanar or a synperiplanar conformation. tandfonline.com The antiperiplanar conformation is often the more stable and, therefore, the biologically relevant one. tandfonline.com
Crystal structure analyses of related benzoylhydrazone derivatives reveal that the molecules are generally non-planar. For instance, the crystal structure of (E)-N′-benzylidene-2-methoxybenzohydrazide shows a dihedral angle of 12.56 (9)° between the two phenyl rings. nih.govresearchgate.net This deviation from planarity is a common feature and is influenced by steric and electronic interactions between the different parts of the molecule. The acyl–hydrazone torsion angle is also a significant parameter, with values around 166.0 (3)° being reported for similar structures. nih.gov
Development of Pharmacophore Models and Ligand Design Principles for Enhanced Efficacy
Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of functional groups required for biological activity. For this compound and its analogues, several key pharmacophoric features can be delineated based on SAR studies of related compounds.
A typical pharmacophore model for this class of compounds would include:
A hydrogen bond acceptor: The carbonyl oxygen of the hydrazide moiety.
A hydrogen bond donor: The N-H group of the hydrazide linkage.
Two aromatic/hydrophobic regions: The benzylidene phenyl ring and the 4-ethoxybenzoyl ring.
An imine moiety: The -C=N- linker, which can also participate in interactions.
The design of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives as antimicrobial agents was guided by such pharmacophoric features, aiming to mimic the binding of known inhibitors to their target. tandfonline.comnih.gov The study highlighted the importance of a hydrophobic pocket-filling moiety and hydrogen bonding interactions for activity. tandfonline.com
Ligand design principles for enhancing the efficacy of this compound analogues can be summarized as follows:
Systematic substitution on the benzylidene ring: Introducing small, electron-donating, or lipophilic groups at the para position can be beneficial. Multi-substituted patterns could also be explored to optimize interactions with the target protein.
Modification of the 4-ethoxy group: While the 4-ethoxy group provides a certain level of lipophilicity and can act as a hydrogen bond acceptor, exploring other alkoxy groups of varying chain lengths or branching could fine-tune the molecule's properties.
Introduction of conformational constraints: To reduce the entropic penalty upon binding and to lock the molecule in its bioactive conformation, introducing cyclic structures or rigid linkers could be a viable strategy.
Bioisosteric replacement: Replacing the phenyl rings with other aromatic or heteroaromatic systems could lead to improved potency, selectivity, or pharmacokinetic properties.
Coordination Chemistry and Metal Complexes of N Benzylidene 4 Ethoxybenzohydrazide
Synthesis and Characterization of Transition Metal Complexes with N'-benzylidene-4-ethoxybenzohydrazide as a Ligand
The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent, often with gentle heating. mdpi.com The ligand itself is synthesized via the condensation reaction of 4-ethoxybenzohydrazide with benzaldehyde (B42025). The resulting metal complexes can be isolated as stable solid precipitates and characterized using a range of analytical and spectroscopic techniques to determine their structure and properties. repec.orgekb.eg
This compound typically acts as a bidentate ligand, coordinating to metal ions through two key sites: the azomethine nitrogen atom and the carbonyl oxygen atom. repec.org Spectroscopic evidence, particularly from infrared (IR) spectroscopy, reveals that during complexation, the ligand undergoes enolization, where a proton shifts from the amide nitrogen to the carbonyl oxygen. This results in the formation of a hydroxyl group and a C=N-N=C conjugated system. The ligand then coordinates as a monobasic anion through the deprotonated enolic oxygen and the azomethine nitrogen. ekb.egresearchgate.net
This bidentate chelation forms a stable five-membered ring with the central metal ion. Depending on the metal ion, its oxidation state, and the molar ratio of the reactants, different coordination geometries can be achieved. For instance, with Ni(II), a 1:2 metal-to-ligand ratio is common, resulting in a complex where two ligand molecules coordinate to one metal ion. mdpi.com X-ray crystallography studies on analogous hydrazone complexes have confirmed geometries such as distorted square planar for Ni(II) complexes and octahedral for Co(II) or Mn(II) complexes, where additional ligands like water molecules may occupy the remaining coordination sites. mdpi.comrepec.org
The formation of metal complexes with this compound is confirmed by distinct changes in their spectroscopic, magnetic, and thermal profiles compared to the free ligand.
Spectroscopic Properties:
Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, characteristic bands for ν(N-H), ν(C=O), and ν(C=N) are observed. Upon complexation, the ν(N-H) and ν(C=O) bands typically disappear, which is strong evidence for the enolization of the ligand and coordination via the deprotonated enolic oxygen. A new band often appears, which is attributed to the ν(C=N-N=C) moiety, confirming the tautomeric shift. The ν(C=N) band of the azomethine group shifts to a lower frequency, indicating its involvement in coordination with the metal ion. ekb.egnih.gov
UV-Visible Spectroscopy: The electronic spectra of the complexes show shifts in the ligand's internal π→π* and n→π* transitions. More significantly, new bands appear in the visible region which are attributed to d-d electronic transitions of the central metal ion. The position and intensity of these bands provide information about the coordination geometry of the complex. researchgate.netlibretexts.org
Interactive Table: Spectroscopic Data for a Representative Ni(II) Complex
| Feature | Free Ligand (Expected) | Ni(II) Complex (Analogous) mdpi.com | Interpretation |
|---|---|---|---|
| IR: ν(N-H) | ~3200 cm⁻¹ | Absent | Deprotonation of amide proton |
| IR: ν(C=O) | ~1650 cm⁻¹ | Absent | Enolization and coordination of oxygen |
| IR: ν(C=N) | ~1600 cm⁻¹ | ~1590 cm⁻¹ (Shifted) | Coordination of azomethine nitrogen |
| UV-Vis | Ligand-centered bands | Ligand bands + d-d transitions | Complex formation and specific geometry |
Magnetic Properties: The magnetic properties of the complexes are dependent on the central metal ion and its coordination environment. For example, a square planar Ni(II) complex (d⁸ configuration) is expected to be diamagnetic, as all electrons are paired in the lower energy d-orbitals. mdpi.comlibretexts.org In contrast, octahedral complexes of Mn(II) (d⁵) or Co(II) (d⁷) are typically paramagnetic due to the presence of unpaired electrons. nih.govdalalinstitute.com Magnetic susceptibility measurements are therefore crucial for confirming the oxidation state and spin state of the metal ion in the complex. libretexts.org
Thermal Properties: Thermogravimetric analysis (TGA) provides insights into the thermal stability of the complexes and their decomposition patterns. researchgate.net Studies on analogous hydrazone complexes show that they are generally stable at room temperature. The decomposition often occurs in distinct steps, which may correspond to the loss of coordinated or lattice water molecules, followed by the decomposition of the organic ligand moiety at higher temperatures, ultimately leaving a stable metal oxide as the final residue. iosrjournals.orgresearchgate.net
Enhanced Biological Activities of Metal Complexes
A key motivation for synthesizing metal complexes of hydrazones is the observation that complexation often enhances the biological activity of the organic ligand. iosrjournals.orgresearchgate.net This synergistic effect is attributed to the combined properties of both the metal and the ligand within a single molecular entity.
In vitro studies consistently demonstrate that metal complexes of this compound analogues are more potent antimicrobial agents than the free ligand. mdpi.comresearchgate.net For example, a Ni(II) complex of a closely related methoxy (B1213986) derivative showed significantly lower Minimum Inhibitory Concentration (MIC) values against bacterial strains like Staphylococcus aureus and Streptococcus pyogenes, and fungal species such as Aspergillus niger and Aspergillus clavatus, when compared to the ligand alone. mdpi.comresearchgate.net This indicates that chelation to the metal ion potentiates the compound's ability to inhibit microbial growth.
Similarly, in the realm of anticancer research, benzylidene-hydrazone derivatives and their complexes have shown promise. nih.govnih.gov The chelation of the metal ion can lead to more potent cytotoxic effects against human cancer cell lines compared to the parent compounds. nih.gov The increased efficacy is often linked to the complex's ability to interact with cellular targets more effectively.
Interactive Table: Comparative Antimicrobial Activity (MIC, µg/mL) of an Analogous Ligand and its Ni(II) Complex mdpi.com
| Organism | Ligand (HL) | Ni(II) Complex | Standard Drug |
|---|---|---|---|
| S. aureus | 250 | 125 | Gentamycin (31.25) |
| S. pyogenes | 125 | 62.5 | Gentamycin (31.25) |
| E. coli | 62.5 | 125 | Gentamycin (31.25) |
| A. niger | 250 | 125 | Nystatin (31.25) |
| A. clavatus | 250 | 125 | Nystatin (31.25) |
The enhanced biological activity of the metal complexes can be explained by several theories, most notably Tweedy’s chelation theory. According to this theory, chelation reduces the polarity of the central metal ion because of the partial sharing of its positive charge with the donor atoms of the ligand and possible π-electron delocalization over the chelate ring. jrtdd.com This reduction in polarity increases the lipophilicity of the complex, making it easier to penetrate the lipid-rich cell membranes of bacteria or cancer cells.
Chelation Properties and Potential for Metal Ion Sequestration
The ability of this compound to act as a bidentate chelating agent, forming stable complexes, underscores its potential for applications in metal ion sequestration. rsc.org Chelation therapy is a medical application that uses chelating agents to bind and remove toxic or excess metal ions from the body. rsc.org
The strong affinity of the enolic oxygen and azomethine nitrogen donor atoms for transition metals suggests that this compound could effectively sequester certain metal ions from a solution. The stability of the resulting chelate ring is a key factor in its sequestering capability. While specific studies on its use for treating metal toxicity are not widely reported, the fundamental coordination chemistry indicates a strong potential. Such ligands can also be developed for use in analytical chemistry as sensors for detecting specific metal ions, where a binding event leads to a measurable signal, such as a color change.
Advanced Applications Beyond Medicinal Chemistry
Material Science Applications
The inherent electronic and structural properties of N'-benzylidene-4-ethoxybenzohydrazide make it a promising candidate for the development of new functional materials. Its aromatic rings and the azomethine group (C=N) contribute to a conjugated system that can be tailored for specific electronic and optical properties.
Optoelectronic Properties: Nonlinear Optics (NLO), Organic Light-Emitting Diodes (OLEDs), and Photodetectors
The quest for advanced optoelectronic materials has led researchers to explore organic compounds with significant nonlinear optical (NLO) properties. NLO materials are capable of altering the properties of light that passes through them and are crucial for applications in telecommunications, optical computing, and frequency conversion. Research into structurally similar benzohydrazide (B10538) derivatives suggests potential for this compound in this domain. For instance, the compound (E)-4-bromo-N'-(2,4-dimethoxybenzylidene)benzohydrazide has been studied for its third-order NLO properties. researchgate.net The presence of donor and acceptor groups linked by a π-conjugated bridge is a key design principle for NLO materials, a feature present in the this compound structure.
While direct studies on this compound in Organic Light-Emitting Diodes (OLEDs) are not yet prevalent, the broader class of hydrazone derivatives has shown promise. mdpi.comnih.govrsc.orgresearchgate.netnih.gov The fundamental structure of an OLED consists of several layers of organic materials sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected into the organic layers, where they recombine to form excitons, which then decay to emit light. The efficiency and color of the emitted light are determined by the properties of the organic materials used. The electron-transporting and hole-transporting capabilities of hydrazone-containing compounds, along with their potential for luminescence, make them suitable candidates for use in the emissive or charge-transport layers of OLEDs. mdpi.comnih.gov
The development of high-performance photodetectors is another area where organic materials are making a significant impact. Similar to OLEDs, the function of organic photodetectors relies on the electronic properties of the active material. The ability of this compound and its derivatives to absorb light and generate charge carriers could be harnessed for photodetector applications, although specific research in this area is still emerging.
Table 1: Nonlinear Optical Properties of a Representative Benzohydrazide Derivative
| Compound | Measurement Technique | Nonlinear Refractive Index (n₂) | Nonlinear Absorption Coefficient (β) |
| Ethyl 2-[(E)-4-(dimethylamino)benzylidenehydrazino]-5-Nitrobenzoate | Z-scan with cw Argon ion laser | Available | Available |
Data based on a study of a structurally related compound to illustrate the potential NLO properties of this class of molecules. researchgate.net
Self-Assembly and Supramolecular Chemistry for Functional Materials
The ability of molecules to spontaneously organize into well-defined, ordered structures, a process known as self-assembly, is a cornerstone of supramolecular chemistry and a powerful tool for creating functional materials. The this compound molecule possesses key features that facilitate self-assembly, including hydrogen bond donors (N-H) and acceptors (C=O), as well as aromatic rings capable of π-π stacking interactions. These non-covalent interactions can drive the formation of one-, two-, or three-dimensional supramolecular architectures, such as nanofibers, gels, and liquid crystals. The resulting materials can exhibit unique properties, such as enhanced charge transport or stimuli-responsiveness, making them suitable for applications in sensors, electronics, and drug delivery. While specific studies on the self-assembly of this compound are limited, the principles of supramolecular chemistry strongly suggest its potential in this area.
Catalytic Applications
The hydrazone ligand framework, with its nitrogen and oxygen donor atoms, is adept at coordinating with a variety of metal ions. This coordination can result in the formation of metallo-organic complexes with catalytic activity. While specific catalytic applications of this compound are not extensively documented, related benzohydrazide and hydrazone derivatives have been shown to act as effective catalysts in a range of organic transformations. biointerfaceresearch.com For example, copper complexes of hydrazone ligands have been used to catalyze coupling reactions. The catalytic activity arises from the ability of the metal center to activate substrates and facilitate bond formation, with the hydrazone ligand playing a crucial role in stabilizing the metal ion and influencing its reactivity. Further research could explore the potential of this compound-metal complexes as catalysts for various synthetic reactions.
Development as Sensing and Analytical Probes
The development of chemical sensors for the detection of ions and neutral molecules is of great importance in environmental monitoring, industrial process control, and biomedical diagnostics. Hydrazone-based compounds have emerged as a versatile class of chemosensors due to their ease of synthesis and the predictable changes in their optical properties upon binding with an analyte. rsc.orgrsc.orgmdpi.comnih.govnih.gov
The this compound structure contains a hydrogen-bonding N-H group and a chromophoric system, which are key components for the design of colorimetric and fluorescent sensors. The interaction of the hydrazone with an analyte, such as a cation or an anion, can lead to a change in its electronic structure, resulting in a visible color change or a modulation of its fluorescence emission. For instance, the deprotonation of the N-H group by a basic anion can cause a significant shift in the absorption spectrum, allowing for "naked-eye" detection. rsc.orgmdpi.com Similarly, the coordination of a metal cation to the hydrazone can either enhance or quench its fluorescence, providing a sensitive detection mechanism. rsc.orgnih.govnih.gov The selectivity of these sensors can be tuned by modifying the substituents on the aromatic rings of the this compound scaffold.
Table 2: Examples of Hydrazone-Based Sensors and Their Target Analytes
| Hydrazone Sensor Type | Target Analyte(s) | Detection Method |
| Rhodamine B-based hydrazone | Cu²⁺ | "Off-on" fluorescence |
| Dinitrophenyl hydrazones | CN⁻, F⁻, CH₃COO⁻ | Colorimetric |
| Thiophene-containing hydrazide-hydrazone | Fe³⁺, Cu²⁺ | Turn-on fluorescence and colorimetric |
| Triazole hydrazone | Al³⁺, Zn²⁺, F⁻ | Colorimetric and fluorescence |
This table presents examples from the broader class of hydrazone-based sensors to illustrate the potential sensing applications of this compound. rsc.orgmdpi.comnih.govnih.gov
Conclusions and Future Research Directions
Comprehensive Summary of Key Academic Findings on N'-benzylidene-4-ethoxybenzohydrazide
Direct academic literature focusing exclusively on this compound is sparse. However, a substantial body of research on its core components and closely related analogues allows for a comprehensive summary of its likely chemical and biological characteristics. The synthesis of its precursor, 4-ethoxybenzohydrazide, has been documented, and its crystal structure reveals an approximately planar molecule. researchgate.net
The standard synthesis for N'-benzylidenebenzohydrazide derivatives involves a straightforward condensation reaction between a substituted benzohydrazide (B10538) and a substituted benzaldehyde (B42025). nih.govnih.gov In the case of the title compound, this would involve reacting 4-ethoxybenzohydrazide with benzaldehyde. This established method is known for its efficiency and good yields. nih.gov
The academic interest in this class of compounds is largely driven by their wide-ranging biological activities. Research on structurally similar N'-benzylidenebenzohydrazides has revealed their potential in various therapeutic areas. Derivatives have been investigated for antimicrobial, urease inhibition, anticancer, and antiprotozoal activities. nih.govnih.gov For instance, a series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives showed promising antibacterial and antifungal activities. nih.gov Similarly, derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide have been identified as potential inhibitors of microtubule affinity regulating kinase 4 (MARK4) for anticancer applications and as agents against Entamoeba histolytica. rsc.org
Table 1: Reported Biological Activities of N'-benzylidenebenzohydrazide Analogues
Analogue Compound Reported Biological Activity Key Findings Citation N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives Antimicrobial Showed promising activity against S. aureus, E. coli, and C. albicans. nih.gov N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives Urease Inhibition Some derivatives were more potent than the standard inhibitor thiourea. 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives Anticancer (MARK4 Inhibition) Inhibited growth of MCF-7 and A549 cancer cells and induced apoptosis. [2, 3] N'-(2-chlorobenzylidene)-4-(2-(dimethylamino) ethoxy)benzohydrazide Antiamoebic Exhibited potent activity against E. histolytica with low cytotoxicity. nih.gov N'-benzylidene-4-hydroxybenzohydrazide Antimicrobial Active against S. aureus, B. subtilis, and C. albicans. nih.gov
Identification of Unexplored Research Avenues and Persistent Challenges in the Field
The most significant unexplored research avenue is the specific academic investigation of this compound itself. While its synthesis can be inferred, there is a lack of published data detailing its definitive synthesis, full spectroscopic and crystallographic characterization, and, most importantly, its biological activity profile.
Furthermore, the existing research on analogues often focuses on a single biological application. A persistent challenge is the need for broader, more systematic screening of these compounds. The N'-benzylidenebenzohydrazide scaffold is known for its diverse bioactivities, including anticonvulsant and anti-inflammatory properties, yet many of the newer derivatives have not been evaluated for these effects. nih.gov
Key challenges in this field include:
Comprehensive Structure-Activity Relationship (SAR) Studies: While individual studies provide some SAR insights, a comprehensive understanding of how specific substituents on both the benzylidene and benzoyl moieties influence the full spectrum of biological activities is lacking. nih.govfrontiersin.orgresearchgate.net For example, the effect of the 4-ethoxy group of the title compound, compared to the hydroxy, methoxy (B1213986), or tert-butyl groups of its analogues, has not been systematically studied.
Physicochemical Properties: A persistent challenge in drug development is optimizing the physicochemical properties of lead compounds. There is a need for focused research on improving the solubility, metabolic stability, and bioavailability of promising N'-benzylidenebenzohydrazide derivatives.
Mechanism of Action Studies: For many of the reported biological activities, the precise molecular mechanism of action remains to be fully elucidated. Deeper investigation is required to identify and validate the specific cellular targets and pathways through which these compounds exert their effects.
In Vivo Validation: A significant portion of the research is limited to in vitro and in silico studies. A major hurdle is the translation of promising in vitro results into successful in vivo efficacy and safety profiles. More extensive animal model studies are a critical, unexplored avenue for this class of compounds.
Prospects for Rational Design and Development of Novel this compound Derivatives for Specific Academic Pursuits
The this compound structure represents a valuable and largely unexploited scaffold for the rational design of novel derivatives for specific academic pursuits. The existing literature on related compounds provides a solid foundation for targeted molecular modifications.
Future prospects for rational design include:
Systematic Substitution: The aromatic rings of the this compound core are prime targets for modification. Guided by SAR data from analogues, researchers can systematically introduce various electron-donating or electron-withdrawing groups. nih.govnih.gov For example, adding halogen or nitro groups to the benzylidene ring could be explored to enhance antimicrobial or anticancer activity.
Bioisosteric Replacement: The ethoxy group on the benzoyl ring could be replaced with other functional groups of similar size and electronic properties (bio-isosteres) to fine-tune activity and physicochemical properties. Exploring variations like thioethers, alkylamines, or small cycloalkyl groups could lead to derivatives with improved potency or selectivity.
Hybrid Molecule Design: There is significant potential in creating hybrid molecules by linking the this compound scaffold to other known pharmacophores. This strategy could yield compounds with dual mechanisms of action or improved targeting capabilities. For instance, coupling it with a quinoline (B57606) moiety, a known antibacterial pharmacophore, could produce potent new antimicrobial agents.
In Silico-Guided Development: Computational tools, such as molecular docking and molecular dynamics simulations, are indispensable for modern drug design. nih.govnih.gov These methods can be used to predict the binding affinity of novel this compound derivatives to specific biological targets, such as bacterial enzymes, protozoal proteins, or human kinases like MARK4. rsc.org This in silico screening can prioritize the synthesis of compounds with the highest likelihood of success, making research more efficient and targeted.
Q & A
Q. Key Variables :
- Solvent : Ethanol ensures solubility and facilitates imine bond formation.
- Reaction Monitoring : Thin-layer chromatography (TLC) tracks progress .
What spectroscopic and crystallographic techniques are essential for characterizing this compound derivatives?
Q. Basic
- NMR Spectroscopy : Confirms proton environments (e.g., imine CH=N peak at δ 8.3–8.5 ppm) and substituent integration .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) stretches .
- X-ray Diffraction : Resolves crystal packing, hydrogen bonding (e.g., N–H⋯O interactions), and stereochemistry .
Q. Advanced Validation :
- SHELX Software : Refines crystallographic data and resolves disorder using SHELXL .
- PLATON/CHECKCIF : Validates structural parameters and detects outliers .
How can researchers resolve contradictions in crystallographic data for hydrazide derivatives?
Advanced
Contradictions may arise from disordered solvent molecules, twinning, or incorrect space group assignments. Mitigation strategies include:
Data Reassessment : Use SHELXL’s ADDSYM tool to check missed symmetry elements .
Hydrogen Bond Analysis : Compare observed interactions (e.g., N–H⋯O) with literature to validate packing motifs .
Validation Software : Employ PLATON to detect voids, twinning, or over-constrained parameters .
Example : A study on (E)-N′-(4-nitrobenzylidene)benzohydrazide resolved discrepancies in hydrogen bonding by re-refining data with SHELXL and cross-validating with IR spectroscopy .
What strategies optimize the biological activity assessment of this compound derivatives?
Q. Advanced
- Structure-Activity Relationship (SAR) : Vary substituents on the benzaldehyde moiety (e.g., electron-withdrawing groups like –NO₂ enhance α-glucosidase inhibition) .
- In Vitro Assays :
- α-Glucosidase Inhibition : Measure IC₅₀ values using PNPG (p-nitrophenyl-α-D-glucopyranoside) hydrolysis .
- Insulin-Mimetic Activity : Assess vanadium complexes in glucose uptake assays using adipocytes .
- Molecular Docking : Predict binding modes with targets (e.g., α-glucosidase active sites) using AutoDock Vina or GROMACS .
Case Study : A vanadium(V) complex of 4-fluoro-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide showed enhanced insulin-enhancing activity due to metal coordination and hydrogen-bonding networks .
How can computational methods enhance the design of this compound derivatives?
Q. Advanced
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Molecular Dynamics (MD) : Simulates ligand-receptor interactions over time to assess stability .
- QSPR Modeling : Correlates substituent descriptors (e.g., Hammett σ) with bioactivity .
Example : DFT analysis of (E)-N’-(4-methoxybenzylidene) derivatives revealed electron-donating methoxy groups stabilize charge-transfer interactions, aligning with experimental IC₅₀ trends .
How should researchers address discrepancies between theoretical predictions and experimental bioactivity results?
Q. Advanced
Re-examine Assay Conditions : Ensure pH, temperature, and solvent match physiological conditions .
Solubility Testing : Use UV-Vis spectroscopy to confirm compound stability in assay media .
Synchrotron Validation : Re-collect high-resolution crystallographic data to verify binding poses .
Case Study : A predicted high-affinity hydrazide showed low activity due to aggregation in aqueous media, resolved by PEG-400 co-solvent .
What are the best practices for reporting crystallographic data of hydrazide derivatives?
Q. Advanced
- CIF Submission : Deposit raw data in the Cambridge Structural Database (CSD) or CCDC .
- Detailed Metrics : Report R-factors, torsion angles, and hydrogen-bond geometries .
- Thermal Ellipsoids : Include ORTEP diagrams to visualize atomic displacement .
Reference : A study on (E)-N′-(3,4-dimethoxybenzylidene)benzohydrazide provided full CCDC data (ID: 2032776), enabling reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
